molecular formula C15H10S2 B14629040 3-Phenyl-1H-2-benzothiopyran-1-thione CAS No. 54199-54-1

3-Phenyl-1H-2-benzothiopyran-1-thione

Cat. No.: B14629040
CAS No.: 54199-54-1
M. Wt: 254.4 g/mol
InChI Key: SNYYGOQNNXIOMY-UHFFFAOYSA-N
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Description

3-Phenyl-1H-2-benzothiopyran-1-thione is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyrans, which are sulfur-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-2-benzothiopyran-1-thione typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . This method yields the desired compound with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-2-benzothiopyran-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenyl-1H-2-benzothiopyran-1-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-2-benzothiopyran-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-2-benzopyran-1-one: Similar structure but lacks the sulfur atom.

    1H-2-Benzothiopyran: Lacks the phenyl group.

    Thiophene derivatives: Contain the thiophene ring but differ in other structural aspects.

Uniqueness

3-Phenyl-1H-2-benzothiopyran-1-thione is unique due to the presence of both the phenyl group and the sulfur-containing benzothiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54199-54-1

Molecular Formula

C15H10S2

Molecular Weight

254.4 g/mol

IUPAC Name

3-phenylisothiochromene-1-thione

InChI

InChI=1S/C15H10S2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H

InChI Key

SNYYGOQNNXIOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)S2

Origin of Product

United States

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